molecular formula C9H13NO3 B8032846 tert-butyl 2-hydroxy-1H-pyrrole-1-carboxylate

tert-butyl 2-hydroxy-1H-pyrrole-1-carboxylate

Cat. No. B8032846
M. Wt: 183.20 g/mol
InChI Key: UJPJVVZBHIQOLE-UHFFFAOYSA-N
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Description

Tert-butyl 2-hydroxy-1H-pyrrole-1-carboxylate is a useful research compound. Its molecular formula is C9H13NO3 and its molecular weight is 183.20 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Stereochemistry : A study by Vallat et al. (2009) investigated the diastereoselectivity of the Mukaiyama crossed-aldol-type reaction in synthesizing 5-hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate. This reaction is significant in organic chemistry for creating chiral centers with specific stereochemistry (Vallat, O., Buciumas, A.-M., Neier, R., & Stoeckli-Evans, H., 2009).

  • Formation of Unstable Pyrroles : Hill et al. (2009) discovered that flash vacuum pyrolysis of a specific tert-butyl compound produces 3-hydroxy-1H-pyrrole, an unstable molecule, which further reacts with mild electrophiles. This finding is crucial in understanding the reactivity and synthesis of unstable pyrrole compounds (Hill, L., Imam, S. H., Mcnab, H., & O'neill, W., 2009).

  • Continuous Flow Synthesis of Pyrrole Derivatives : A novel one-step, continuous flow synthesis of pyrrole-3-carboxylic acids was reported by Herath and Cosford (2010). They utilized tert-butyl acetoacetates, amines, and 2-bromoketones in this process. This method highlights the efficiency and practicality of synthesizing pyrrole derivatives in a continuous flow system (Herath, A., & Cosford, N., 2010).

  • Regio-Selective Synthesis : Nguyen et al. (2009) developed a regio-selective synthesis method for 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid. This method utilized the bulky tert-butyl group for selective substitution, which is significant for creating specific molecular configurations (Nguyen, D., Schiksnis, R., & Michelotti, E., 2009).

  • Pyrrole Precursors of Prodigiosin : Wasserman et al. (2004) studied the reaction of tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid with singlet oxygen, leading to products that serve as precursors for prodigiosin, a biologically active compound. This research contributes to the field of natural product synthesis and medicinal chemistry (Wasserman, H., Xia, M., Wang, J., Petersen, A. K., Jorgensen, M. R., Power, P., & Parr, J., 2004).

  • Synthesis of Pyrrole Derivatives for Medicinal Applications : Bahekar et al. (2017) developed an efficient process for synthesizing tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, an intermediate important for diverse pharmacological activities. This process highlights the significance of pyrrole derivatives in medicinal chemistry (Bahekar, R., Jadav, P., Goswami, A., Shah, H. A., Dave, B. N., Joshi, D. A., Pethani, J. P., Patel, D. N., Agarwal, S., & Desai, R., 2017).

properties

IUPAC Name

tert-butyl 2-hydroxypyrrole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-9(2,3)13-8(12)10-6-4-5-7(10)11/h4-6,11H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPJVVZBHIQOLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 2-hydroxy-1H-pyrrole-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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